cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-)
Description
Cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-) is a synthetic cyclic pentapeptide designed to target the CXCR4 chemokine receptor, a key player in immune regulation, cancer metastasis, and HIV entry . Its structure incorporates alternating D- and L-configured residues, including D-alanine (D-Ala), D-arginine (D-Arg), L-arginine (L-Arg), L-3-(1-naphthyl)alanine (L-Nal), and glycine (Gly). This stereochemical diversity enhances receptor binding specificity and metabolic stability compared to linear peptides.
Properties
Molecular Formula |
C30H43N11O5 |
|---|---|
Molecular Weight |
637.7 g/mol |
IUPAC Name |
2-[3-[(2S,5R,8R,14S)-5-[3-(diaminomethylideneamino)propyl]-8-methyl-14-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C30H43N11O5/c1-17-25(43)37-16-24(42)39-23(15-18-10-11-19-6-2-3-7-20(19)14-18)28(46)41-22(9-5-13-36-30(33)34)27(45)40-21(26(44)38-17)8-4-12-35-29(31)32/h2-3,6-7,10-11,14,17,21-23H,4-5,8-9,12-13,15-16H2,1H3,(H,37,43)(H,38,44)(H,39,42)(H,40,45)(H,41,46)(H4,31,32,35)(H4,33,34,36)/t17-,21-,22+,23+/m1/s1 |
InChI Key |
SSVKJORMBVSSPN-DZWOVHDNSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclic RGD Peptides (Integrin-Targeting)
Cyclo(RGD-DTyr-K) and related RGD-containing peptides target integrins, which mediate cell adhesion and signaling . Unlike cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-), RGD peptides feature the Arg-Gly-Asp motif and exhibit distinct biological roles:
- Mechanistic Difference : While CXCR4 inhibitors block chemokine-mediated pathways, RGD peptides disrupt extracellular matrix interactions, influencing angiogenesis and tumor growth .
- Structural Simplicity : Most RGD peptides are cyclic pentapeptides with fewer stereochemical variations, leading to broader receptor cross-reactivity .
Naturally Occurring Cyclic Dipeptides (Diketopiperazines)
Natural cyclic dipeptides, such as cyclo(L-Pro-L-Tyr) and cyclo(Pro-Trp) , are simpler in structure and function:
- Cyclo(L-Pro-L-Tyr) : This antifungal agent targets the fungal plasma membrane ATPase Pma1, confirmed via NMR-based stereochemical analysis .
- Cyclo(Pro-Trp): Acts as a biosynthetic precursor for notoamide alkaloids in Aspergillus species, highlighting metabolic roles distinct from synthetic therapeutic peptides .
Opioid Receptor-Targeting Cyclic Peptides
Dynorphin A analogs, such as cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2, demonstrate high κ-opioid receptor affinity (Ki <1 nM) but lack selectivity over μ- and δ-opioid receptors . In contrast, cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-) achieves high CXCR4 selectivity through strategic D/L-residue placement and side-chain optimization .
Key Research Findings
- Stereochemistry Matters : The D-configuration of Ala and Arg residues in cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-) prevents enzymatic degradation, enhancing plasma stability compared to all-L analogs .
- Activity vs. Complexity : Larger cyclic peptides (e.g., pentapeptides) exhibit higher target specificity than diketopiperazines, which often have broad but weak bioactivity .
- Synthetic Advantages : Engineered residues like L-Nal improve hydrophobic interactions with CXCR4’s binding pocket, a feature absent in natural cyclic dipeptides .
Preparation Methods
Resin Loading and Initial Coupling
-
Resin Selection : Wang resin or Rink amide resin is typically used for C-terminal carboxylic acid or amide groups, respectively.
-
First Amino Acid : Glycine (Gly) is loaded onto the resin via standard Fmoc-protected amino acid activation (e.g., HBTU, HOBt, or HATU).
-
Deprotection : Fmoc groups are removed using 20% piperidine in DMF between couplings.
Sequential Coupling of Amino Acids
The sequence Gly → L-Nal → L-Arg → D-Arg → D-Ala is assembled in reverse order due to SPPS’s C-to-N terminus synthesis:
Critical Optimization Factors
Cyclization Strategies
Cyclization of the linear peptide to form the cyclic structure is the most challenging step. Two approaches are commonly employed:
Chemical Cyclization
Yield Considerations
Enzymatic Cyclization
While enzymatic methods (e.g., using peptidyl ligases) are less common for arginine-rich peptides, they offer stereochemical precision. For example:
-
Enzyme : Argininosuccinate lyase (ASL) from Saccharomyces cerevisiae reversibly catalyzes arginine-fumarate addition, but its utility in cyclization is untested.
Purification and Characterization
Reverse-Phase HPLC
Structural Validation
| Technique | Key Data | Source |
|---|---|---|
| ESI-MS | m/z = [M+H]+ calculated vs. observed | |
| 1H NMR | NOESY/ROESY for cyclic conformation | |
| CD Spectroscopy | β-turn or helical structure analysis |
Critical Challenges and Solutions
Stereochemical Control
Cyclization Efficiency
-
Pseudodilution : Reduces intramolecular vs. intermolecular reactions.
-
Microwave Assistance : Accelerates reaction kinetics (e.g., 60°C for 30 minutes).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Fmoc SPPS + HATU | High purity, scalable | Moderate cyclization yields |
| Enzymatic | Stereochemical precision | Limited substrate scope |
| Solid-Phase Cyclization | Simplified workflow | Residual resin-bound impurities |
Data Tables
Table 1: Synthesis Parameters for Analogous Cyclic Peptides
Q & A
Q. What protocols validate the absence of endotoxins in cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-) samples for in vivo studies?
- Methodological Answer : Perform Limulus amebocyte lysate (LAL) assays with sensitivity ≤0.01 EU/mL. Pre-treat samples with polymyxin B to neutralize endotoxins. Confirm via spike-recovery experiments and parallel analysis with endotoxin-free buffers .
Cross-Disciplinary Considerations
Q. How does cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-) interact with host microbiota in pharmacokinetic studies?
Q. What ethical frameworks apply to in vivo testing of cyclo(-D-Ala-D-Arg-L-Arg-L-Nal-Gly-)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
